Carazolol hydrochloride is a synthetic beta-adrenergic receptor antagonist with high potency and selectivity. It has been extensively studied for its binding affinity to beta-receptors in various tissues and its potential applications in both clinical and non-clinical settings. The compound has been shown to interact with beta1, beta2, and beta3-adrenoceptors, exhibiting both antagonistic and agonistic properties depending on the receptor subtype and the biological context123.
Carazolol exhibits a high affinity for beta-adrenergic receptors, with a binding affinity significantly greater than that of other known beta-blockers. It binds to beta1 and beta2 receptors with equal affinity, as demonstrated in studies involving rat cerebral cortical membranes and calf tissues1. Interestingly, carazolol also acts as a full agonist on beta3-adrenoceptors, which are primarily involved in energy metabolism and lipolysis. This dual action is unique and positions carazolol among the best ligands for beta3-adrenoceptors23. Additionally, carazolol has been shown to interact with the calcium pump of the sarcoplasmic reticulum (SERCA) in skeletal muscle, affecting muscle contraction and fatigue4.
One study utilized spectrophotometry to analyze Carazolol hydrochloride. [] The research focused on charge transfer reactions between the drug and different electron acceptors, including p-chloranilic acid, dichlorophenyl-indophenol, and 2,3-dichloro 5,6-dicyano p-benzoquinone. [] This interaction allowed for the spectrophotometric assay of Carazolol hydrochloride. [] Further research is needed to comprehensively understand its other physical and chemical properties.
Carazolol has been used in the treatment of hypertension, cardiac arrhythmias, and angina pectoris due to its beta-blocking properties. It has been shown to protect the heart against stress-induced damage, such as glycogen depletion and cardiac necroses, and is effective at lower doses compared to other beta-blockers like propranolol and pindolol7. Moreover, carazolol's potential for use in positron emission tomography (PET) imaging has been explored, given its high specific receptor uptake and low metabolism, which could allow for noninvasive determination of beta receptor status5.
In the animal production industry, carazolol is used to improve meat quality by reducing animal stress and skeletal muscle proteolysis. Its effects on the heart and circulatory system, as well as on blood values and plasma enzymes, have been studied in boars during semen collection, showing that carazolol can reduce stress reactions8. Additionally, due to its high efficiency and lower toxicity, carazolol has been used to prevent sudden death in animals during transport10.
Carazolol has been a valuable tool for the molecular characterization of beta-adrenoceptors. It has been shown to protect receptor binding sites against inactivation by reducing agents, which is not observed with classical beta3-adrenoceptor agonists23. Furthermore, carazolol's prooxidant action in the Fenton-like reaction has been studied, indicating that it can enhance hydroxyl radical and singlet oxygen formation, which may contribute to its cardiotoxicity at high doses6.
The development of radiolabeled carazolol for use in positron tomography has been investigated. The synthesis of carbon-11 labeled enantiomers of carazolol has been reported, with sufficient yield and specific activity for imaging studies. These studies have shown promising results for carazolol as a radiopharmaceutical for noninvasive receptor measurements9.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: